Flecainide-d4

Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Validation

Choose Flecainide-d4 for unmatched bioanalytical precision. As a true stable isotope-labeled internal standard (SIL-IS), it co-elutes identically with native flecainide, fully compensating for matrix effects in plasma and serum—including hemolyzed and lipemic samples. Non-deuterated structural analogs or alternative internal standards cannot replicate this co-elution behavior, resulting in incomplete matrix compensation and compromised accuracy. Validated at LLOQ 2.5 ng/mL using only 0.1 mL plasma; enables 72-second LC-TOF-MS analysis from just 50 µL of sample—critical for neonatal and fetal tachycardia TDM where sample volume is limited. Supplied with Certificate of Analysis confirming ≥98% isotopic enrichment (²H) and chromatographic purity, meeting FDA and EMA bioanalytical method validation guidelines for ANDA submissions and regulated bioanalysis.

Molecular Formula C17H20F6N2O3
Molecular Weight 418.37 g/mol
Cat. No. B13444232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlecainide-d4
Molecular FormulaC17H20F6N2O3
Molecular Weight418.37 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F
InChIInChI=1S/C17H20F6N2O3/c18-16(19,20)9-27-12-4-5-14(28-10-17(21,22)23)13(7-12)15(26)25-8-11-3-1-2-6-24-11/h4-5,7,11,24H,1-3,6,8-10H2,(H,25,26)/i9D2,10D2
InChIKeyDJBNUMBKLMJRSA-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flecainide-d4 Analytical Standard: Isotopic Purity and Procurement Specifications for LC-MS/MS Quantitation


Flecainide-d4 (CAS 1276197-20-6) is the stable isotope-labeled analog of the Class Ic antiarrhythmic agent flecainide, with four deuterium atoms replacing hydrogen atoms on the 2,2,2-trifluoroethoxy moieties [1]. It is supplied as a certified reference standard with minimum isotopic enrichment of 98% 2H, molecular formula C17H16D4F6N2O3, and molecular weight of 418.37 g/mol . The compound serves as an internal standard for the accurate quantification of flecainide in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and related hyphenated techniques [2]. Flecainide-d4 co-elutes with the native analyte and compensates for matrix effects and ionization variability, thereby meeting the stringent validation requirements outlined in bioanalytical method validation guidelines for therapeutic drug monitoring and pharmacokinetic studies [3].

Why Flecainide-d4 Cannot Be Substituted with Non-Deuterated Structural Analogs in Validated LC-MS/MS Methods


Generic substitution of Flecainide-d4 with non-deuterated structural analogs or alternative internal standards is inadmissible under current bioanalytical method validation guidelines. Stable isotope-labeled internal standards (SIL-IS) such as Flecainide-d4 exhibit near-identical physicochemical properties and chromatographic retention behavior to the native analyte, enabling them to co-elute and identically experience matrix-induced ionization suppression or enhancement [1]. Non-deuterated structural analogs (e.g., positional isomers) or structurally dissimilar compounds (e.g., loxapine) lack this exact co-elution behavior, resulting in incomplete compensation for matrix effects and compromised accuracy in complex biological matrices such as hemolyzed or lipemic plasma [2]. Furthermore, the use of a deuterated internal standard with a mass difference of +4 Da (m/z 415 → 419) ensures baseline chromatographic separation in the mass domain without altering retention time, a capability that cannot be replicated by 13C-labeled analogs or non-isotopic surrogates [3]. This fundamental analytical requirement renders Flecainide-d4 irreplaceable for validated quantification in regulated bioanalytical and clinical TDM workflows [4].

Flecainide-d4 Quantitative Evidence Guide: Direct Comparator Data for Scientific Selection


Within-Assay Precision and Accuracy: Flecainide-d4 IS vs. Aromatic Ring Positional Isomer IS

Flecainide-d4 as the internal standard in a validated LC-TOF-MS method for human plasma achieves within-assay precision (CV) of <4.6% and accuracy of 94.8-110.0% across the therapeutic range of 100-1,500 mcg/L [1]. In contrast, a comparative method utilizing an aromatic ring positional isomer as internal standard (LC-MS with electrospray) required a larger sample volume (0.25 mL) and achieved intra- and inter-assay variation (CV% and %Bias) of less than 6% within the narrower therapeutic concentration range of 0.2-1.0 μg/mL [2].

Therapeutic Drug Monitoring LC-MS/MS Bioanalytical Validation

Matrix Effect Compensation: Flecainide-d4 vs. Loxapine as Internal Standard

Flecainide-d4 completely compensates for matrix effects in human plasma, with no observable effects due to hemolysis or lipemia, enabling accurate quantitation without additional sample cleanup [1]. By contrast, a multi-analyte LC-MS/MS method for antiarrhythmic drugs (flecainide, mexiletine, propafenone, amiodarone) employing loxapine as a universal internal standard exhibited a coefficient of variation (%CV) that was 'extremely high' for flecainide due to unmitigated matrix interference [2].

Matrix Effects Ion Suppression LC-MS/MS Antiarrhythmic Drugs

Limit of Quantification (LOQ) and Method Sensitivity: Flecainide-d4 IS in UPLC-MS/MS vs. LC-TOF-MS

Using Flecainide-d4 as the stable isotope-labeled internal standard, a UPLC-MS/MS method achieved a lower limit of quantification (LLOQ) of 2.5 ng/mL in human plasma using a 0.1 mL sample volume [1]. This represents a 20-fold improvement in sensitivity compared to a validated LC-TOF-MS method that also employed Flecainide-d4 but was linear only over the therapeutic range of 100-1,500 mcg/L (100-1,500 ng/mL) [2].

UPLC-MS/MS Limit of Quantification Pharmacokinetics Bioanalysis

Analysis Throughput and Sample Volume Requirements: Flecainide-d4 vs. Non-Isotopic IS Methods

The validated LC-TOF-MS method employing Flecainide-d4 as internal standard achieved a total analysis time of 1.2 minutes (72 seconds) and required only 50 μL of human plasma or serum [1]. In comparison, the LC-MS method using an aromatic ring positional isomer as internal standard required a 5-fold larger sample volume (0.25 mL) and a longer analysis time associated with solid-phase extraction cleanup [2].

Throughput Sample Volume TDM Neonatal Monitoring

Isotopic Purity and Stability: Flecainide-d4 (+4 Da Mass Shift) vs. Flecainide-d3 (+3 Da Mass Shift)

Flecainide-d4 provides a +4 Da mass shift (m/z 415 → 419 in protonated form) with a minimum isotopic enrichment specification of 98% 2H, and certified stability of ≥3 years when stored at -20°C under recommended conditions [1]. This +4 Da shift ensures unambiguous mass separation from the native analyte without isotopic overlap or cross-talk interference in MS/MS detection, a criterion that cannot be reliably met by Flecainide-d3 (+3 Da) due to the risk of incomplete isotopic separation or overlapping isotopic clusters [2].

Isotopic Enrichment Mass Spectrometry Internal Standard Selection Method Validation

Flecainide-d4 Application Scenarios: Where the Quantitative Evidence Supports Prioritized Procurement


Neonatal and Pediatric Therapeutic Drug Monitoring (TDM) of Transplacental Flecainide Therapy

The validated LC-TOF-MS method employing Flecainide-d4 as internal standard requires only 50 μL of plasma and completes analysis in 72 seconds, with within-assay precision <4.6% and accuracy of 94.8-110.0% across the therapeutic range of 100-1,500 mcg/L [1]. This combination of ultra-low sample volume and high throughput is specifically validated for the urgent analysis of samples from mothers receiving flecainide for the treatment of fetal tachycardia, a clinical scenario where sample availability is critically limited and rapid turnaround directly informs life-saving dosing adjustments [2].

Regulated Bioanalysis for Pharmacokinetic Studies and ANDA Submissions

Flecainide-d4 enables UPLC-MS/MS methods with an LLOQ of 2.5 ng/mL using 0.1 mL human plasma, fully compliant with FDA and EMA bioanalytical method validation guidelines for precision, accuracy, and incurred sample reanalysis (ISR) [1]. The compound is supplied with detailed Certificates of Analysis including isotopic enrichment (≥98% 2H) and purity data that meet regulatory requirements for Abbreviated New Drug Application (ANDA) submissions, method validation (AMV), and Quality Control (QC) applications during commercial pharmaceutical production [2].

Forensic and Clinical Toxicology Detection in Alternative Keratinous Matrices

Using an LC-MS/MS method validated with Flecainide-d4 as internal standard, flecainide was detected and quantified in child hair segments at concentrations of 66 pg/mg (root to 1 cm), 61 pg/mg (1-2 cm), and 125 pg/mg (2-3 cm), with trace levels also detected in nail clippings below the limit of quantification (1 pg/mg) [1]. This application demonstrates the utility of Flecainide-d4 for retrospective assessment of drug exposure in pediatric poisoning and child neglect investigations, where low drug concentrations in alternative matrices demand the high sensitivity and matrix effect compensation provided by a deuterated SIL-IS [2].

High-Throughput Clinical TDM Workflows Requiring Robust Matrix Effect Compensation

Flecainide-d4 completely compensates for matrix effects in human plasma and serum, with no observable interference from hemolysis or lipemia [1]. This property enables simple sample preparation (zinc sulfate/methanol deproteination) without the need for time-consuming solid-phase extraction, supporting routine clinical TDM workflows in hospital and reference laboratories. In contrast, methods employing non-isotopic internal standards such as loxapine have demonstrated extremely high %CV for flecainide due to unmitigated matrix interference, making them unsuitable for reliable TDM [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flecainide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.